(5-Chloropyrazin-2-yl)methyl methanesulfonate
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Overview
Description
2-PyrazineMethanol, 5-chloro-, 2-Methanesulfonate: is an organic compound with the molecular formula C6H7ClN2O3S . It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-PyrazineMethanol, 5-chloro-, 2-Methanesulfonate typically involves the following steps:
Chlorination of Pyrazine: Pyrazine is reacted with chlorine gas to produce 5-chloropyrazine.
Hydroxymethylation: The 5-chloropyrazine is then reacted with formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group, forming 5-chloro-2-pyrazinemethanol.
Methanesulfonation: Finally, the 5-chloro-2-pyrazinemethanol is reacted with methanesulfonyl chloride in the presence of a base, such as pyridine, to produce 2-PyrazineMethanol, 5-chloro-, 2-Methanesulfonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-PyrazineMethanol, 5-chloro-, 2-Methanesulfonate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-chloropyrazine-2-carboxylic acid.
Reduction: Formation of 5-chloropyrazine-2-methanol.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-PyrazineMethanol, 5-chloro-, 2-Methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-PyrazineMethanol, 5-chloro-, 2-Methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
5-Chloro-2-pyrazinemethanol: Shares a similar structure but lacks the methanesulfonate group.
2-Chloro-5-(hydroxymethyl)pyrazine: Another related compound with similar chemical properties.
Properties
Molecular Formula |
C6H7ClN2O3S |
---|---|
Molecular Weight |
222.65 g/mol |
IUPAC Name |
(5-chloropyrazin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C6H7ClN2O3S/c1-13(10,11)12-4-5-2-9-6(7)3-8-5/h2-3H,4H2,1H3 |
InChI Key |
OWSXAJPEYVRDRM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
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